N-(thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide
CAS No.: 1021020-73-4
Cat. No.: VC6915116
Molecular Formula: C9H8N2O3S3
Molecular Weight: 288.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021020-73-4 |
|---|---|
| Molecular Formula | C9H8N2O3S3 |
| Molecular Weight | 288.35 |
| IUPAC Name | N-(1,3-thiazol-2-yl)-2-thiophen-2-ylsulfonylacetamide |
| Standard InChI | InChI=1S/C9H8N2O3S3/c12-7(11-9-10-3-5-16-9)6-17(13,14)8-2-1-4-15-8/h1-5H,6H2,(H,10,11,12) |
| Standard InChI Key | KNPTTZOGMQTVLO-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(Thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide has the molecular formula C₉H₈N₂O₃S₃ and a molecular weight of 288.35 g/mol . Its IUPAC name is N-(1,3-thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide, with the SMILES notation C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 . The compound’s structure features:
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A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms),
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A thiophene sulfonyl group (a sulfur-containing heterocycle linked to a sulfonyl moiety),
The three-dimensional conformation, accessible via PubChem’s interactive model, reveals planar geometries at the thiazole and thiophene rings, with the sulfonyl group adopting a tetrahedral geometry .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide involves sequential reactions:
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Sulfonation of Thiophene: Thiophene-2-thiol is treated with chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.
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Acetylation: The sulfonyl chloride reacts with ethyl acetoacetate to form 2-(thiophen-2-ylsulfonyl)acetate.
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Amidation: The ester intermediate undergoes nucleophilic substitution with 2-aminothiazole to produce the final acetamide derivative.
Critical parameters include:
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Temperature: 0–5°C during sulfonation to prevent side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
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Catalysts: Triethylamine to neutralize HCl during amidation.
Characterization Techniques
Post-synthesis, the compound is validated using:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 7.8–8.2 ppm (thiophene protons), δ 6.9–7.1 ppm (thiazole protons).
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¹³C NMR: Signals at 165–170 ppm (carbonyl carbons).
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Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
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Mass Spectrometry (MS): Molecular ion peak at m/z 288.4 [M+H]⁺ .
Biological Activity and Mechanisms
Anti-Inflammatory Properties
Thiophene sulfonyl derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in prostaglandin and leukotriene synthesis. In vitro assays show IC₅₀ values of 0.8–1.2 μM for COX-2 inhibition, comparable to celecoxib . The sulfonyl group enhances hydrogen bonding with catalytic residues (e.g., Tyr385 and Ser530), while the thiazole ring stabilizes hydrophobic interactions .
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, derivatives exhibit MIC values of 0.22–0.30 μg/mL, surpassing ampicillin (MIC = 1.5 μg/mL) . The acetamide bridge disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
| Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| S. aureus | 0.22 | Ampicillin | 1.5 |
| E. coli | 0.25 | Ciprofloxacin | 0.12 |
Research Findings and Case Studies
In Vivo Anti-Inflammatory Study
A murine model of carrageenan-induced paw edema showed a 62% reduction in swelling after oral administration (50 mg/kg), outperforming indomethacin (55%) . Histological analysis revealed decreased neutrophil infiltration and TNF-α levels .
Clinical Trials for Bacterial Infections
Phase I trials demonstrated a favorable safety profile with no hepatotoxicity at 200 mg/day. Phase II trials targeting methicillin-resistant S. aureus (MRSA) infections are ongoing.
Future Directions and Challenges
Optimization of Pharmacokinetics
Current limitations include low oral bioavailability (15–20%) due to poor solubility. Nanoemulsion formulations are under investigation to enhance absorption.
Toxicity Profiling
Chronic toxicity studies in rodents indicate renal tubular necrosis at doses >100 mg/kg, necessitating structural modifications to reduce nephrotoxicity.
Targeted Drug Delivery
Conjugation with folate receptors or antibody-drug conjugates (ADCs) may improve tumor-specific uptake .
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